molecular formula C21H25BrN2O B3558408 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B3558408
M. Wt: 401.3 g/mol
InChI Key: NJKYXRYYHQTWJC-VMPITWQZSA-N
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Description

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromo-substituted methoxyphenyl group and a phenylprop-2-enyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O/c1-25-21-10-9-19(16-20(21)22)17-24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15,17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKYXRYYHQTWJC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-bromo-4-methoxybenzyl chloride and 4-[(E)-3-phenylprop-2-enyl]piperazine.

    Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 4-[(E)-3-phenylprop-2-enyl]piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine.

    Substitution: Formation of 1-[(3-azido-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, apoptosis, or cell proliferation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-bromo-3-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine: Similar structure with a different position of the bromo and methoxy groups.

    1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperidine: Similar structure with a piperidine ring instead of a piperazine ring.

    1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]morpholine: Similar structure with a morpholine ring instead of a piperazine ring.

Uniqueness

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific substitution pattern and the presence of both a bromo and methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Reactant of Route 2
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1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

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